REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:16]([O-])=O.[Na+].[Sn](Cl)(Cl)(Cl)Cl>Cl.O>[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH:11][NH2:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
tin chloride
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at the same temp for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to less than 0° C.
|
Type
|
CUSTOM
|
Details
|
keeping temp ca 0° C
|
Type
|
WAIT
|
Details
|
The reaction was stored overnight in the fridge
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The aqueous was decanted off the resulting black oily gum
|
Type
|
CUSTOM
|
Details
|
triturated with sat NaCl (cf. 50 mL)
|
Type
|
TEMPERATURE
|
Details
|
with external cooling
|
Type
|
EXTRACTION
|
Details
|
extracted into ether (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |